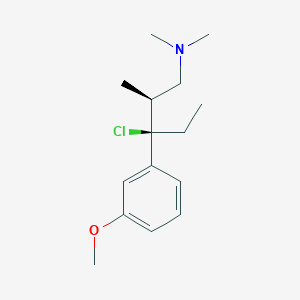
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is a chemical compound known for its unique structure and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. The presence of trifluoromethyl and nitrophenyl groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: The major product is trifluoroacetic acid.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate involves its reactivity as an electrophile. The trifluoromethyl and nitrophenyl groups enhance its electrophilic character, making it susceptible to nucleophilic attack. The sulfonate group acts as a leaving group, facilitating various substitution reactions. The compound can also interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: Similar structure but lacks the nitrophenyl group.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the sulfonate group.
4-Nitrobenzyl 4-methylbenzenesulfonate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is unique due to the combination of trifluoromethyl, nitrophenyl, and sulfonate groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various scientific applications .
Propriétés
IUPAC Name |
[2,2,2-trifluoro-1-(4-nitrophenyl)ethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5S/c1-10-2-8-13(9-3-10)25(22,23)24-14(15(16,17)18)11-4-6-12(7-5-11)19(20)21/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCODJDNFNZIGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856819 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-41-2 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)



![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)


